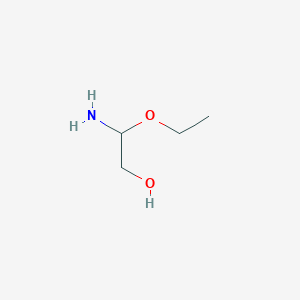
2-Amino-2-ethoxyethan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-2-ethoxyethan-1-ol is a useful research compound. Its molecular formula is C4H11NO2 and its molecular weight is 105.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Amino-2-ethoxyethan-1-ol can be synthesized through the reaction of ethylene oxide with ethanolamine. The reaction typically involves the following steps:
Reaction Setup: Ethanolamine is mixed with ethylene oxide in a reaction vessel.
Reaction Conditions: The mixture is heated to a temperature range of 50-100°C and maintained under pressure to facilitate the reaction.
Product Isolation: The resulting product, this compound, is then purified through distillation or other separation techniques.
Industrial Production Methods
In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves continuous feeding of reactants into a reactor, maintaining optimal temperature and pressure conditions, and using advanced purification methods to ensure high product purity .
Chemical Reactions Analysis
Types of Reactions
2-Amino-2-ethoxyethan-1-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert it into simpler amines or alcohols using reducing agents such as lithium aluminum hydride.
Substitution: It can participate in nucleophilic substitution reactions, where the amino or hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), Sodium borohydride (NaBH4)
Substitution: Alkyl halides, Sulfonyl chlorides
Major Products Formed
Oxidation: Aldehydes, Carboxylic acids
Reduction: Simpler amines, Alcohols
Substitution: Various substituted amines and ethers
Scientific Research Applications
2-Amino-2-ethoxyethan-1-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: This compound is employed in the preparation of bioconjugates and as a linker in the synthesis of biomolecules.
Medicine: It is used in the development of pharmaceuticals and as an intermediate in the synthesis of active pharmaceutical ingredients.
Industry: It serves as a surfactant, emulsifier, and corrosion inhibitor in various industrial processes.
Mechanism of Action
The mechanism of action of 2-Amino-2-ethoxyethan-1-ol involves its interaction with molecular targets through its amino and hydroxyl groups. These functional groups allow it to form hydrogen bonds and ionic interactions with other molecules, facilitating various chemical reactions and biological processes. In biological systems, it can act as a ligand, binding to specific receptors or enzymes and modulating their activity .
Comparison with Similar Compounds
Similar Compounds
2-Aminoethanol: Similar structure but lacks the ethoxy group.
Diethylene glycol: Contains two ethylene glycol units but lacks the amino group.
Ethanolamine: Similar to 2-Amino-2-ethoxyethan-1-ol but with a simpler structure.
Uniqueness
This compound is unique due to its combination of amino and ethoxy groups, which provide it with distinct chemical properties and reactivity. This makes it a versatile compound in various applications, from organic synthesis to industrial processes .
Properties
CAS No. |
143569-54-4 |
|---|---|
Molecular Formula |
C4H11NO2 |
Molecular Weight |
105.14 g/mol |
IUPAC Name |
2-amino-2-ethoxyethanol |
InChI |
InChI=1S/C4H11NO2/c1-2-7-4(5)3-6/h4,6H,2-3,5H2,1H3 |
InChI Key |
FHUABAPZGBGMLA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(CO)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



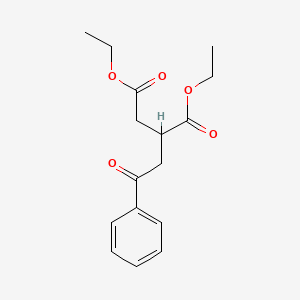
![2-Methoxy-7-methylpyrido[3,2-g]quinoline-5,10-dione](/img/structure/B12554233.png)
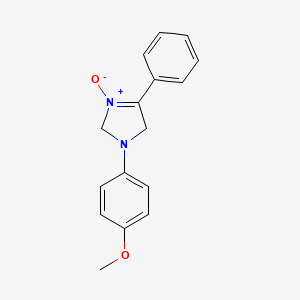
![2-{2-[2-(3,4-Dichlorophenyl)ethenyl]phenyl}ethan-1-ol](/img/structure/B12554249.png)
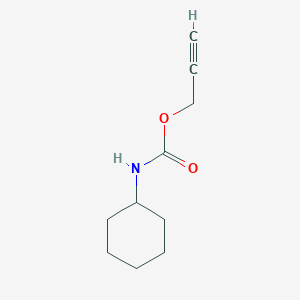

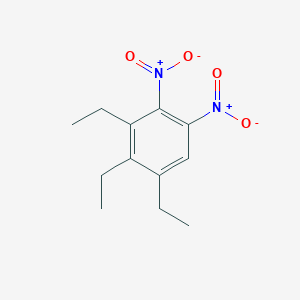
![2-(4'-Ethyl[1,1'-biphenyl]-4-yl)-5-propylpyrimidine](/img/structure/B12554272.png)

![2-[(E)-(2-phenylaziridin-1-yl)iminomethyl]phenol](/img/structure/B12554278.png)
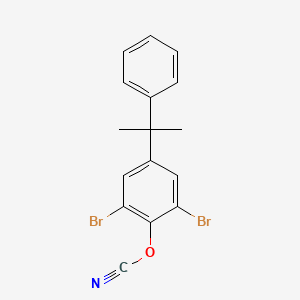
![Benzyl [(hydroxyacetyl)oxy]methyl butanedioate](/img/structure/B12554296.png)

